molecular formula C8H20Cl2N2O B1447005 N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride CAS No. 1803590-82-0

N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride

Cat. No. B1447005
M. Wt: 231.16 g/mol
InChI Key: AAKGWQKRDMSYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride, also known as Methylene Blue, is a synthetic dye that has been used for a variety of medical and scientific applications for over a century. It is a cationic dye, meaning it carries a positive charge, and is used to stain and dye a variety of materials, including proteins and nucleic acids. It is also used as an oxidizing agent and as an indicator for pH levels. In recent years, it has become increasingly popular for its ability to act as an antioxidant and to protect cells from oxidative stress.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Research in organic chemistry often focuses on the synthesis of heterocyclic compounds due to their importance in pharmaceuticals and naturally occurring molecules. For example, the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts is of particular interest. These compounds are significant for their presence in numerous pharmaceuticals and natural products, highlighting the importance of developing new strategies for their construction. Organocatalytic approaches offer a green chemistry perspective by using less toxic reagents, water as a solvent, and recyclable catalysts, which could relate to the synthesis and application potential of compounds like "N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride" (Kiyani, 2018).

Heterocyclic Compounds in Pharmacology

Heterocyclic chemistry is a cornerstone of pharmacological research, with many drugs featuring heterocyclic structures. The synthesis and functionalization of pyrans, for example, are crucial for creating bioactive compounds. Morpholine and pyran derivatives have shown a broad spectrum of pharmacological activities, suggesting that detailed research into similar structures, including "N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride," could uncover new therapeutic agents (Asif & Imran, 2019).

Environmental and Toxicological Considerations

The study of chemical compounds also extends to their environmental impact and toxicological effects. For instance, the occupational exposure to chlorinated solvents has been associated with various health risks, underscoring the importance of understanding the toxicological profile of chemical compounds used in industrial and pharmaceutical contexts. Such research is pivotal for ensuring the safety and efficacy of new chemical entities, including those with structural similarities to "N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride" (Ruder, 2006).

properties

IUPAC Name

N'-methyl-N'-(oxan-4-yl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(5-4-9)8-2-6-11-7-3-8;;/h8H,2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKGWQKRDMSYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCOCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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